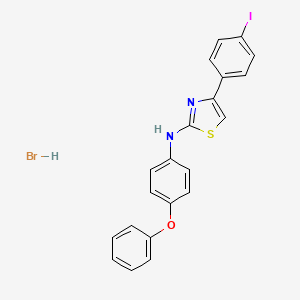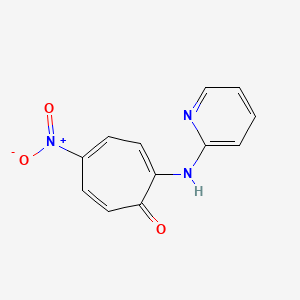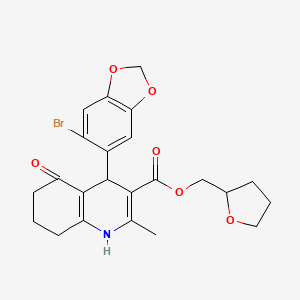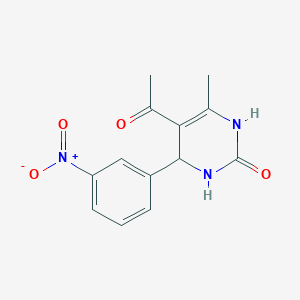
4-(4-iodophenyl)-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-iodophenyl)-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine hydrobromide, also known as GSK690693, is a small molecule inhibitor of AKT kinase. AKT is a serine/threonine kinase that plays a crucial role in cell survival, proliferation, and metabolism. AKT is frequently activated in cancer cells, and its inhibition has been shown to have anti-tumor effects. GSK690693 has been extensively studied for its potential as an anti-cancer drug.
Mechanism of Action
4-(4-iodophenyl)-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine hydrobromide inhibits AKT kinase by binding to its ATP-binding pocket. This prevents AKT from phosphorylating downstream targets that are involved in cell survival and proliferation. This compound has also been shown to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit cell proliferation, induce apoptosis, and inhibit angiogenesis (the formation of new blood vessels). This compound has also been shown to inhibit the growth of cancer stem cells, which are thought to be responsible for tumor recurrence and metastasis.
Advantages and Limitations for Lab Experiments
4-(4-iodophenyl)-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine hydrobromide has several advantages for lab experiments. It is a small molecule inhibitor, which makes it easy to use in vitro and in vivo. It has also been extensively studied, and its mechanism of action is well understood. However, this compound has some limitations. It has poor solubility in water, which can make it difficult to use in some experiments. It also has limited selectivity, which means that it may inhibit other kinases in addition to AKT.
Future Directions
There are several future directions for research on 4-(4-iodophenyl)-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine hydrobromide. One area of research is the development of more selective AKT inhibitors. This would reduce the potential for off-target effects and improve the safety of the drug. Another area of research is the development of combination therapies that include this compound. This could enhance the effectiveness of the drug and reduce the potential for drug resistance. Finally, research is needed to identify biomarkers that can predict which patients are most likely to respond to this compound. This would help to identify patients who are most likely to benefit from the drug and avoid exposing non-responders to unnecessary toxicity.
Synthesis Methods
4-(4-iodophenyl)-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine hydrobromide can be synthesized using a multi-step process. The first step involves the reaction of 4-bromoaniline with 4-iodobenzonitrile to produce 4-(4-iodophenyl)aniline. This compound is then reacted with 4-phenoxybenzaldehyde to produce 4-(4-iodophenyl)-N-(4-phenoxyphenyl)aniline. The final step involves the reaction of this compound with thiosemicarbazide and hydrobromic acid to produce this compound.
Scientific Research Applications
4-(4-iodophenyl)-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine hydrobromide has been extensively studied for its potential as an anti-cancer drug. It has been shown to have anti-tumor effects in a variety of cancer cell lines, including breast, prostate, and lung cancer. This compound has also been shown to enhance the effectiveness of other anti-cancer drugs, such as paclitaxel and cisplatin.
properties
IUPAC Name |
4-(4-iodophenyl)-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15IN2OS.BrH/c22-16-8-6-15(7-9-16)20-14-26-21(24-20)23-17-10-12-19(13-11-17)25-18-4-2-1-3-5-18;/h1-14H,(H,23,24);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNERYHXNHUFYSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC3=NC(=CS3)C4=CC=C(C=C4)I.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16BrIN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
551.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-bromophenyl)[phenyl(4-pyridinyl)methyl]amine](/img/structure/B4897674.png)
![1-(2-methoxybenzoyl)-4-[(3,6,7-trimethyl-1-benzofuran-2-yl)carbonyl]piperazine](/img/structure/B4897676.png)
![N-[2-phenyl-2-(1-piperazinyl)ethyl]benzenesulfonamide](/img/structure/B4897678.png)




![4-fluoro-N-[3-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B4897704.png)
![N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(2,4-dichloro-6-methylphenoxy)acetamide](/img/structure/B4897711.png)

![1-{[1-butyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-4-cyclohexylpiperazine](/img/structure/B4897719.png)
![5-{3-[4-(3-chlorophenyl)-1-piperazinyl]-1-piperidinyl}-5-oxo-2-pentanone](/img/structure/B4897723.png)
![2-[2-(4-bromophenyl)-2,3-dihydro-1H-1,5-benzodiazepin-4-yl]-1H-indene-1,3(2H)-dione](/img/structure/B4897747.png)
![1-(2-oxo-2-{4-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}ethyl)-2-pyrrolidinone](/img/structure/B4897752.png)